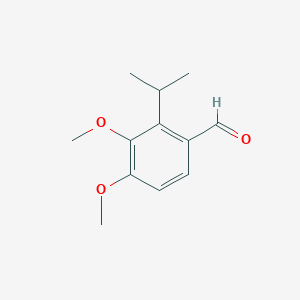

2-Isopropyl-3,4-dimethoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(2)11-9(7-13)5-6-10(14-3)12(11)15-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOZTBURXHTHPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1OC)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455048 | |

| Record name | 2-Isopropyl-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77256-02-1 | |

| Record name | 3,4-Dimethoxy-2-(1-methylethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77256-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 2-Isopropyl-3,4-dimethoxybenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Foreword: Charting Unexplored Territory

In the landscape of pharmaceutical and chemical research, while many molecules are well-documented, others remain enigmatic. This compound is one such compound. As a substituted benzaldehyde, its structure suggests significant potential as a synthetic intermediate, yet a thorough review of scientific literature reveals a scarcity of published data on its specific physicochemical properties.

This guide, therefore, deviates from a simple recitation of known facts. Instead, it serves as a comprehensive roadmap for the rigorous scientific characterization of this molecule. We will leverage established principles of physical organic chemistry and draw logical inferences from closely related isomers to predict its behavior. More importantly, we will provide detailed, field-proven experimental protocols to empower researchers to determine these properties empirically. This document is designed not just to inform, but to guide the process of discovery, ensuring that every step is grounded in scientific integrity.

Molecular Identity and Structural Analysis

The foundational step in characterizing any compound is to establish its precise molecular identity.

-

Compound Name: this compound

-

Molecular Formula: C₁₂H₁₆O₃

-

Molecular Weight: 208.25 g/mol

The structure features a benzene ring substituted with an aldehyde group at position 1, an isopropyl group at position 2, and two methoxy groups at positions 3 and 4. The electron-donating methoxy groups enrich the aromatic ring, while the bulky isopropyl group adjacent to the aldehyde creates significant steric hindrance. This unique arrangement is predicted to profoundly influence its physical properties and chemical reactivity compared to its better-known isomers.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties and Isomeric Comparison

Without direct experimental data, we can formulate robust hypotheses by comparing the target molecule to its isomers. The introduction of the bulky isopropyl group at the C2 position is expected to disrupt the crystal lattice packing seen in simpler isomers like 3,4-dimethoxybenzaldehyde (veratraldehyde), likely leading to a lower melting point and potentially a liquid state at room temperature.

| Property | This compound (Predicted) | 3,4-Dimethoxybenzaldehyde (Veratraldehyde)[1][2][3] | 2,4-Dimethoxybenzaldehyde[4] | 4-Isopropyl-3,5-dimethoxybenzaldehyde[5] |

| Molecular Formula | C₁₂H₁₆O₃ | C₉H₁₀O₃ | C₉H₁₀O₃ | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol | 166.17 g/mol | 166.17 g/mol | 208.25 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid | Crystalline solid | Crystals | Not specified |

| Melting Point (°C) | < 30 °C | 40–45 °C | 67–69 °C | Not specified |

| Boiling Point (°C) | > 280 °C (likely at reduced pressure) | 281 °C | 165 °C / 10 mmHg | Not specified |

| Solubility | High in organic solvents (ether, alcohol); low in water | Freely soluble in alcohol and ether; slightly soluble in hot water[2] | Not specified | Not specified |

Causality for Predictions:

-

Melting Point: The steric hindrance from the C2-isopropyl group prevents efficient molecular packing in a solid lattice, significantly lowering the energy required to melt the solid compared to the planar and more symmetrical veratraldehyde.

-

Boiling Point: The increased molecular weight compared to C9 isomers will raise the boiling point. However, the steric bulk may slightly reduce the effectiveness of van der Waals forces.

-

Solubility: The dominant nonpolar character of the isopropyl group and the benzene ring suggests strong solubility in organic solvents, while the polar aldehyde and ether groups will confer very limited water solubility.

Experimental Protocols for Full Characterization

Trustworthy data can only be generated through rigorous experimentation. The following protocols provide a self-validating workflow for the complete characterization of this compound.

Caption: Workflow for the synthesis and characterization of the title compound.

Synthesis and Purification

A plausible route involves the Friedel-Crafts alkylation of 3,4-dimethoxybenzaldehyde (veratraldehyde).

-

Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (Argon), dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., dichloromethane).

-

Catalyst Addition: Cool the solution to 0°C and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Alkylation: Add 2-halopropane (e.g., 2-bromopropane) dropwise, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress via Thin Layer Chromatography (TLC).

-

Quenching: Slowly pour the reaction mixture into ice-cold dilute HCl to quench the reaction and dissolve the aluminum salts.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient to isolate the pure this compound.

Melting and Boiling Point Determination

-

Melting Point: Use a calibrated digital melting point apparatus. Place a small amount of the purified, dried solid into a capillary tube. Heat at a rate of 1-2 °C/min near the expected melting point and record the range from the first appearance of liquid to complete liquefaction.

-

Boiling Point: Due to the expected high boiling point, determination at atmospheric pressure may cause decomposition. Perform vacuum distillation using a Kugelrohr or a short-path distillation apparatus. Record the temperature and pressure, which can be extrapolated to the atmospheric boiling point if necessary.

Solubility Analysis

-

Solvent Selection: Prepare vials containing 1 mL of various solvents: water, ethanol, methanol, diethyl ether, ethyl acetate, dichloromethane, and hexane.

-

Sample Addition: To each vial, add approximately 10 mg of the compound.

-

Observation: Vortex each vial for 30 seconds. Observe and classify as "freely soluble," "sparingly soluble," or "insoluble." For sparingly soluble samples, gentle heating can be applied to test for enhanced solubility (as is the case for veratraldehyde in hot water[2]).

Spectroscopic Analysis

-

Protocol: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Predicted ¹H NMR Spectrum:

-

Aldehyde Proton (-CHO): Singlet, ~9.8-10.0 ppm.

-

Aromatic Protons: Two doublets in the range of ~6.8-7.5 ppm, corresponding to the two protons on the benzene ring.

-

Methoxy Protons (-OCH₃): Two singlets, ~3.8-4.0 ppm (6H total).

-

Isopropyl Methine Proton (-CH(CH₃)₂): Septet, ~3.0-3.4 ppm (1H).

-

Isopropyl Methyl Protons (-CH(CH₃)₂): Doublet, ~1.2-1.4 ppm (6H).

-

-

Predicted ¹³C NMR Spectrum:

-

Aldehyde Carbonyl: ~190-192 ppm.

-

Aromatic Carbons: 6 distinct signals between ~110-160 ppm.

-

Methoxy Carbons: Two signals around ~55-56 ppm.

-

Isopropyl Carbons: Methine (~26-30 ppm) and Methyl (~22-24 ppm).

-

-

Protocol: Use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Acquire a background spectrum of the clean, empty crystal. Place a small drop of the liquid or a few crystals of the solid onto the ATR crystal and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorption Bands:

Caption: Key functional groups and their expected IR absorption regions.

-

Protocol: Use Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) for a volatile sample. Alternatively, use Electrospray Ionization (ESI) via direct infusion for a less volatile sample dissolved in methanol.

-

Expected Results:

-

Molecular Ion (M⁺): A prominent peak at m/z = 208.25 (for high-resolution MS) or 208 (for low-resolution MS).

-

Key Fragments: Expect loss of the isopropyl group ([M-43]⁺), loss of a methyl group ([M-15]⁺), and fragments characteristic of benzaldehydes.

-

Reactivity, Potential Applications, and Safety

Chemical Reactivity

The aldehyde group is the primary site for nucleophilic addition and condensation reactions. The electron-rich aromatic ring, activated by two methoxy groups, is susceptible to electrophilic aromatic substitution, although the C2 and C5 positions are sterically hindered. The compound can be oxidized to the corresponding carboxylic acid or reduced to an alcohol.

Potential Applications in Drug Development

Substituted benzaldehydes are crucial intermediates in pharmaceutical synthesis.[6][7] For instance, 3,4-dimethoxybenzaldehyde is a precursor for drugs like methyldopa.[6] The unique substitution pattern of this compound makes it a novel building block for creating new chemical entities. Its derivatives could be explored for various biological activities, from antimicrobial to cardiovascular applications, similar to other trimethoxybenzaldehyde derivatives used in synthesizing Ca2+ channel blockers.[8][9][10]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. Based on data for its isomers, the following hazards should be assumed:

Handling Recommendations:

-

Use only in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[12][13][14]

-

Keep away from strong oxidizing agents and strong bases.[14]

Conclusion

This compound represents an intriguing but under-characterized molecule. This guide provides a robust framework for its definitive characterization, moving from theoretically predicted properties to concrete experimental protocols. By systematically applying these methodologies, researchers can generate the high-quality, verifiable data necessary to unlock the full potential of this compound in synthetic chemistry and drug discovery.

References

- 1. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 2. 3,4-Dimethoxybenzaldehyde, 99+% | Fisher Scientific [fishersci.ca]

- 3. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. 4-Isopropyl-3,5-dimethoxybenzaldehyde | C12H16O3 | CID 11009129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Isopropyl-3,4-dimethoxybenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Isopropyl-3,4-dimethoxybenzaldehyde (CAS Number: 77256-02-1), a crucial, yet sparsely documented, intermediate in the synthesis of pharmaceuticals. While detailed independent studies on this compound are limited, its pivotal role as a precursor to Verapamil, a widely used calcium channel blocker, establishes its significance in medicinal chemistry and drug development. This document will elucidate its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and an in-depth analysis of its expected spectroscopic characteristics. The insights provided are grounded in established principles of organic chemistry and draw comparisons from well-characterized analogous structures, offering a robust framework for researchers working with this or similar substituted benzaldehydes.

Introduction: The Strategic Importance of a Niche Intermediate

This compound is a substituted aromatic aldehyde whose molecular architecture is of significant interest in the field of synthetic organic chemistry. Its structure combines the reactive aldehyde functional group with a sterically influential isopropyl group and electron-donating methoxy groups on the benzene ring. This unique combination of features makes it a valuable building block for the construction of complex molecular scaffolds.

The primary and most well-documented application of this compound is as a key intermediate in the multi-step synthesis of Verapamil.[1][2][3] Verapamil is a medication used to treat high blood pressure, angina, and supraventricular tachycardia, and its synthesis has been a subject of extensive research, leading to various patented routes.[4][5] Understanding the synthesis and properties of this compound is therefore critical for optimizing the production of this vital pharmaceutical.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 77256-02-1 | [6] |

| Molecular Formula | C₁₂H₁₆O₃ | Inferred from structure |

| Molecular Weight | 208.25 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature | Analogy to similar compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and sparingly soluble in water. | Analogy to dimethoxybenzaldehydes[7] |

Safety Precautions:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

In case of contact:

-

Eyes: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin: Wash with soap and water.

-

Ingestion: Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Proposed Synthesis: A Mechanistic Approach

Direct, published synthetic routes for this compound are not abundant in the scientific literature. However, a plausible and efficient method can be devised based on the well-established Friedel-Crafts alkylation reaction.[8][9] This proposed synthesis utilizes the commercially available and structurally similar 3,4-dimethoxybenzaldehyde (veratraldehyde) as the starting material.

The electron-donating nature of the two methoxy groups activates the aromatic ring towards electrophilic substitution. The ortho- and para-directing influence of these groups would typically favor substitution at the 5-position (para to the 4-methoxy and meta to the 3-methoxy group). However, the presence of the aldehyde group, which is a meta-director, and the potential for steric hindrance can influence the regioselectivity. The isopropylation is proposed to occur at the 2-position, ortho to one of the methoxy groups.

Proposed Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on standard Friedel-Crafts alkylation conditions and should be optimized for specific laboratory conditions.

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

2-Chloropropane

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in anhydrous dichloromethane and add it to the cooled AlCl₃ suspension with stirring.

-

Alkylation: Add 2-chloropropane (1.5 equivalents) dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture back to 0 °C and quench it by the slow, careful addition of 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to isolate the desired this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to provide key structural information.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aldehyde (-CHO) | 9.8 - 10.5 | singlet | - | Deshielded proton characteristic of aldehydes. |

| Aromatic (Ar-H) | 6.8 - 7.5 | doublet, doublet | ~8-9, ~2-3 | Two distinct signals for the two aromatic protons, showing ortho and meta coupling. |

| Methoxy (-OCH₃) | 3.8 - 4.0 | two singlets | - | Two distinct signals for the two non-equivalent methoxy groups. |

| Isopropyl (-CH(CH₃)₂) | 3.0 - 3.5 | septet | ~7 | The methine proton is split by the six equivalent methyl protons. |

| Isopropyl (-CH(CH₃)₂) | 1.2 - 1.4 | doublet | ~7 | The six equivalent methyl protons are split by the methine proton. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will complement the proton NMR data.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aldehyde (C=O) | 190 - 195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Aromatic (C-CHO) | 125 - 135 | Quaternary carbon attached to the aldehyde group. |

| Aromatic (C-OCH₃) | 145 - 160 | Two distinct signals for the carbons attached to the methoxy groups. |

| Aromatic (C-H) | 110 - 125 | Two distinct signals for the protonated aromatic carbons. |

| Aromatic (C-isopropyl) | 130 - 140 | Quaternary carbon attached to the isopropyl group. |

| Methoxy (-OCH₃) | 55 - 60 | Two distinct signals for the two methoxy carbons. |

| Isopropyl (-CH) | 25 - 35 | Isopropyl methine carbon. |

| Isopropyl (-CH₃) | 20 - 25 | Isopropyl methyl carbons (one signal due to equivalence). |

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| C=O (aldehyde) | 1680 - 1700 | Strong, sharp absorption band. |

| C-H (aldehyde) | 2720 - 2820 | Two weak bands, one of which may be obscured. |

| C-H (aromatic) | 3000 - 3100 | Medium to weak absorptions. |

| C-H (aliphatic) | 2850 - 2970 | Medium to strong absorptions from the isopropyl and methoxy groups. |

| C=C (aromatic) | 1500 - 1600 | Multiple medium to strong absorptions. |

| C-O (ether) | 1020 - 1250 | Strong absorptions from the methoxy groups. |

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 208, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (-CH₃) from the isopropyl group to give a fragment at m/z = 193.

-

Loss of the isopropyl group (-CH(CH₃)₂) to give a fragment at m/z = 165.

-

Loss of a hydrogen atom (-H) from the aldehyde to give a fragment at m/z = 207.

-

Loss of carbon monoxide (-CO) from the aldehyde to give a fragment at m/z = 180.

-

Reactivity and Applications in Drug Discovery

The reactivity of this compound is primarily governed by the aldehyde functional group. It can undergo a variety of transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol.

-

Condensation Reactions: The aldehyde can react with amines, ylides (Wittig reaction), and enolates (aldol condensation) to form a wide range of more complex molecules.

Its role as a precursor to Verapamil highlights its utility in the synthesis of phenylalkylamine-based drugs. The strategic placement of the isopropyl and dimethoxy groups on the aromatic ring is crucial for the pharmacological activity of the final drug molecule, as these groups influence binding to the target calcium channel.

Role in Verapamil Synthesis Workflow:

Caption: The central role of the title compound in the Verapamil synthesis pathway.

Conclusion

This compound (CAS 77256-02-1) is a strategically important but under-characterized intermediate in pharmaceutical synthesis. This guide has provided a comprehensive, albeit partially predictive, technical overview of its properties, a plausible synthetic route, and its expected spectroscopic signature. By leveraging established chemical principles and data from analogous compounds, researchers and drug development professionals can better navigate the use of this valuable building block in their synthetic endeavors. Further empirical studies are warranted to fully elucidate the properties and reactivity of this compound, which will undoubtedly contribute to the optimization of existing synthetic routes and the discovery of new chemical entities.

References

- 1. patents.justia.com [patents.justia.com]

- 2. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 3. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]

- 4. Process for the preparation of verapamil - Patent WO-2021245504-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5910601A - Chiral nitriles, their preparation and their use for the manufacture of verapamil and analogues - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 9. beyondbenign.org [beyondbenign.org]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Isopropyl-3,4-dimethoxybenzaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted and theoretical spectroscopic data for the novel compound, 2-Isopropyl-3,4-dimethoxybenzaldehyde. As a derivative of veratraldehyde (3,4-dimethoxybenzaldehyde), a significant intermediate in various synthetic pathways, the introduction of an isopropyl group at the C2 position introduces notable steric and electronic modifications.[1] This guide will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering a robust framework for the identification and characterization of this molecule. The causality behind predicted spectral features is explained, drawing upon established principles of spectroscopy and data from analogous structures. Detailed, self-validating experimental protocols for acquiring this spectroscopic data are also provided, ensuring researchers can confidently apply these methodologies in their own laboratories.

Introduction: The Significance of this compound

This compound is a substituted aromatic aldehyde with potential applications in organic synthesis, serving as a versatile building block for more complex molecular architectures. Its structural similarity to naturally occurring and synthetically important benzaldehydes suggests its utility in the development of novel pharmaceuticals and fine chemicals.[1][2] The precise characterization of this compound is paramount for its effective use, and spectroscopic techniques provide the most powerful tools for elucidating its structure and purity. This guide will provide a detailed exposition of the expected spectroscopic signatures of this compound, empowering researchers to unambiguously identify this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to be rich in information, revealing the electronic environment of each proton. The introduction of the bulky isopropyl group at the ortho position to the aldehyde functionality is expected to cause significant steric hindrance, influencing the conformation of the aldehyde group and the chemical shifts of nearby protons.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aldehyde CHO | ~10.2 | Singlet | - |

| Aromatic H-5 | ~7.3 | Doublet | ~8.5 |

| Aromatic H-6 | ~6.9 | Doublet | ~8.5 |

| Isopropyl CH | ~3.3 | Septet | ~7.0 |

| Methoxy OCH₃ (C3) | ~3.9 | Singlet | - |

| Methoxy OCH₃ (C4) | ~3.8 | Singlet | - |

| Isopropyl CH₃ | ~1.2 | Doublet | ~7.0 |

Interpretation and Causality

-

Aldehyde Proton (CHO): The aldehyde proton is expected to appear as a singlet at a downfield chemical shift of approximately 10.2 ppm. This significant deshielding is characteristic of aldehyde protons directly attached to an aromatic ring.[3][4] The ortho-isopropyl group's steric bulk may cause a slight downfield shift compared to 3,4-dimethoxybenzaldehyde (veratraldehyde) due to through-space deshielding effects.[5]

-

Aromatic Protons (H-5 and H-6): The two aromatic protons are predicted to appear as an AX spin system, with two doublets around 7.3 ppm and 6.9 ppm. The proton at the 5-position (H-5), being ortho to the electron-withdrawing aldehyde group, is expected to be more deshielded than the proton at the 6-position (H-6). The coupling constant of approximately 8.5 Hz is typical for ortho-coupling in a benzene ring.

-

Isopropyl Group Protons (CH and CH₃): The methine proton of the isopropyl group is anticipated to be a septet at around 3.3 ppm, coupled to the six equivalent methyl protons. Correspondingly, the six methyl protons will appear as a doublet at approximately 1.2 ppm, with a coupling constant of about 7.0 Hz.

-

Methoxy Group Protons (OCH₃): The two methoxy groups are expected to appear as sharp singlets. The methoxy group at the 3-position is likely to be slightly more deshielded (~3.9 ppm) than the one at the 4-position (~3.8 ppm) due to the proximity of the aldehyde and isopropyl groups.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide a definitive carbon count and offer insights into the electronic environment of each carbon atom.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | ~192 |

| Aromatic C-4 | ~155 |

| Aromatic C-3 | ~149 |

| Aromatic C-1 | ~131 |

| Aromatic C-2 | ~128 |

| Aromatic C-5 | ~125 |

| Aromatic C-6 | ~110 |

| Methoxy OCH₃ (C3) | ~62 |

| Methoxy OCH₃ (C4) | ~56 |

| Isopropyl CH | ~27 |

| Isopropyl CH₃ | ~23 |

Interpretation and Causality

-

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is expected to have the most downfield chemical shift, around 192 ppm, which is characteristic for this functional group.[6]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the electron-donating methoxy groups (C-3 and C-4) will be the most deshielded in the aromatic region. The quaternary carbons (C-1 and C-2) will also have distinct chemical shifts. The protonated aromatic carbons (C-5 and C-6) will appear further upfield.

-

Aliphatic Carbons: The methoxy carbons will resonate in the 55-65 ppm range. The isopropyl methine and methyl carbons are expected at approximately 27 ppm and 23 ppm, respectively.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will confirm the presence of key functional groups within the molecule.

Predicted IR Data Summary

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2970-2850 | Medium to Strong |

| Aldehyde C-H Stretch | 2850-2820 and 2750-2720 | Weak (Fermi resonance) |

| Aldehyde C=O Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1270-1200 and 1050-1000 | Strong |

| Aromatic C-H Out-of-Plane Bending | 900-675 | Strong |

Interpretation and Causality

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic, aliphatic (isopropyl), and aldehyde protons. The aldehyde C-H stretch often appears as a pair of weak bands due to Fermi resonance.[7]

-

Carbonyl Stretching: A strong absorption band around 1685 cm⁻¹ is the most characteristic feature of the IR spectrum and is attributed to the C=O stretching of the conjugated aldehyde.

-

Aromatic and Ether Stretches: The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. Strong bands corresponding to the aryl-ether C-O stretching will be prominent in the 1270-1000 cm⁻¹ range.

-

Out-of-Plane Bending: The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region will be indicative of the 1,2,3,4-tetrasubstituted benzene ring.[8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide the molecular weight and valuable information about the fragmentation pattern, further confirming the structure.

Predicted Mass Spectrum Data Summary

| m/z | Predicted Identity | Notes |

| 208 | [M]⁺ | Molecular Ion |

| 193 | [M - CH₃]⁺ | Loss of a methyl group from isopropyl |

| 179 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Loss of an ethyl radical or formyl radical |

| 165 | [M - C₃H₇]⁺ | Loss of the isopropyl group |

| 151 | [M - C₃H₇ - CH₂O]⁺ | Subsequent loss of formaldehyde |

| 136 | [M - C₃H₇ - CHO - H]⁺ | Further fragmentation |

Interpretation and Causality

-

Molecular Ion Peak: The molecular ion peak is expected at an m/z of 208, corresponding to the molecular weight of C₁₂H₁₆O₃.

-

Major Fragmentation Pathways: The primary fragmentation is likely to involve the loss of the isopropyl group or a methyl radical from the isopropyl group. The loss of the formyl radical (CHO) is also a common fragmentation pathway for benzaldehydes. Subsequent fragmentations may involve the loss of formaldehyde (CH₂O) from the methoxy groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz (or higher) NMR Spectrometer Solvent: Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS) as an internal standard.

Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ in a clean, dry NMR tube.

-

Instrument Setup: Tune and shim the spectrometer to the CDCl₃ signal.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Co-add a sufficient number of scans (typically 1024 or more) to obtain a high-quality spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Integrate the ¹H signals and pick the peaks for both spectra.

-

Infrared (IR) Spectroscopy

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Analysis: Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.

-

Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for optimal signal-to-noise.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the major absorption bands.

Mass Spectrometry (MS)

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Method:

-

Use a suitable capillary column (e.g., HP-5MS).

-

Set the injector temperature to 250°C and the transfer line to 280°C.

-

Program the oven temperature to ramp from an initial temperature (e.g., 100°C) to a final temperature (e.g., 250°C) at a rate of 10°C/min.

-

-

MS Method:

-

Set the ion source temperature to 230°C.

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 40-400.

-

-

Data Analysis: Identify the retention time of the compound and analyze the corresponding mass spectrum for the molecular ion and major fragment ions.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Workflow

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers are better equipped to synthesize, identify, and utilize this compound in their work. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. The structural insights gained from this spectroscopic analysis are fundamental to advancing research in medicinal chemistry and organic synthesis where this and related molecules may play a crucial role.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. CASPRE [caspre.ca]

- 4. benchchem.com [benchchem.com]

- 5. reddit.com [reddit.com]

- 6. mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹³C NMR Analysis of 2-Isopropyl-3,4-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropyl-3,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Its specific substitution pattern, featuring an isopropyl group ortho to the aldehyde and two adjacent methoxy groups, gives rise to a unique electronic and steric environment. Accurate structural elucidation is paramount for its characterization and use in further research and development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. This guide offers a comprehensive analysis of the ¹³C NMR spectrum of this compound, from theoretical prediction to experimental protocol and spectral interpretation.

Theoretical ¹³C NMR Analysis: Predicting the Spectrum

A thorough understanding of the molecular structure allows for a robust prediction of the ¹³C NMR spectrum. The structure of this compound lacks any element of symmetry, meaning that each of the 12 carbon atoms is chemically unique and should produce a distinct signal in the ¹³C NMR spectrum.

The chemical shift of each carbon is influenced by its hybridization and the electronic effects (both inductive and resonance) of the neighboring substituents. We can predict the approximate chemical shifts by considering the base values for a benzene ring and applying substituent chemical shift (SCS) effects.

-

Aldehyde Carbon (C=O): The carbonyl carbon of an aldehyde is highly deshielded due to the electronegativity of the oxygen atom and the double bond character. It is expected to appear significantly downfield. For substituted benzaldehydes, this peak typically resonates in the range of 190-195 ppm.[1][2]

-

Aromatic Carbons (C1-C6): The six carbons of the benzene ring will have chemical shifts in the aromatic region (typically 110-160 ppm).[3] The specific shifts are determined by the combined effects of the aldehyde, isopropyl, and two methoxy groups.

-

C1 (ipso- to aldehyde): This carbon is deshielded by the aldehyde group and will be found at the lower end of the aromatic region for quaternary carbons.

-

C2 (ipso- to isopropyl): The attachment of the isopropyl group will cause a downfield shift.

-

C3 & C4 (ipso- to methoxy): The oxygen of the methoxy groups strongly deshields these carbons through an inductive effect, but this is counteracted by a strong shielding resonance effect, leading to a net upfield shift compared to unsubstituted benzene. However, their direct attachment to the electronegative oxygen will still place them at the lower field end of the aromatic carbons.

-

C5 & C6: The chemical shifts of these carbons are influenced by their position relative to all four substituents.

-

-

Isopropyl Group Carbons:

-

CH (methine): The methine carbon of the isopropyl group will be deshielded compared to a simple alkane due to its attachment to the aromatic ring.

-

CH₃ (methyl): The two methyl carbons of the isopropyl group are equivalent due to free rotation around the C-C bond and will appear as a single, shielded signal.

-

-

Methoxy Group Carbons (O-CH₃): The carbons of the two methoxy groups are in slightly different chemical environments and are expected to have distinct signals, typically in the 55-65 ppm range.[4]

Predicted ¹³C NMR Chemical Shifts

The following table summarizes the predicted chemical shifts for each carbon in this compound, based on additive rules and comparison with similar substituted benzaldehydes such as 2,3-dimethoxybenzaldehyde and 3,4-dimethoxybenzaldehyde.[5][6]

| Carbon Atom | Type | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | Aldehyde | ~192 | Highly deshielded carbonyl carbon.[1][2] |

| C1 | Aromatic (Quaternary) | ~135 | Attached to the electron-withdrawing aldehyde group. |

| C2 | Aromatic (Quaternary) | ~140 | Steric and electronic influence of the isopropyl group. |

| C3 | Aromatic (Quaternary) | ~148 | Attached to an electron-donating methoxy group. |

| C4 | Aromatic (Quaternary) | ~153 | Attached to an electron-donating methoxy group. |

| C5 | Aromatic (CH) | ~110 | Shielded by the ortho- and para-directing methoxy groups. |

| C6 | Aromatic (CH) | ~125 | Influenced by the adjacent aldehyde and isopropyl groups. |

| -CH(CH₃)₂ | Isopropyl (Methine) | ~28 | Aliphatic carbon attached to the aromatic ring. |

| -CH(CH₃)₂ | Isopropyl (Methyl) | ~23 | Shielded aliphatic carbons. |

| 3-OCH₃ | Methoxy | ~56 | Typical range for methoxy carbons on an aromatic ring. |

| 4-OCH₃ | Methoxy | ~56.5 | Slightly different environment from the 3-methoxy group. |

Experimental Protocol for ¹³C NMR Acquisition

A robust and reproducible experimental protocol is essential for obtaining high-quality ¹³C NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power for many organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the liquid height is sufficient to be within the detector coil of the NMR spectrometer.[7]

-

-

NMR Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters for a standard proton-decoupled ¹³C NMR experiment. Key parameters include:

-

Spectrometer Frequency: For example, 100 MHz or 125 MHz for carbon.

-

Pulse Angle: A 30° or 45° pulse is typically used to allow for faster repetition rates.

-

Acquisition Time: Usually 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is important to allow for the full relaxation of quaternary carbons, which have longer relaxation times.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Interpretation and Data Analysis

The resulting ¹³C NMR spectrum will consist of a series of peaks, each corresponding to a unique carbon atom in the molecule.

Correlating Peaks to the Structure

The primary task in spectral interpretation is to assign each peak to its corresponding carbon atom. This is achieved by comparing the experimentally observed chemical shifts with the predicted values.

-

The peak furthest downfield (around 192 ppm) will be unequivocally assigned to the aldehyde carbonyl carbon .

-

The signals in the 110-160 ppm range belong to the aromatic carbons . The quaternary carbons (C1, C2, C3, and C4) will typically have lower intensities compared to the protonated carbons (C5 and C6).

-

The two signals in the 55-60 ppm range will be assigned to the two methoxy carbons .

-

The upfield signals around 28 ppm and 23 ppm will correspond to the methine and methyl carbons of the isopropyl group , respectively.

Advanced NMR Techniques for Assignment Confirmation

To unambiguously assign the aromatic and other signals, advanced NMR experiments can be employed:

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed. This would confirm the assignment of the isopropyl methine and methyl groups and the two protonated aromatic carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates carbon atoms with their directly attached protons, providing definitive assignments for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between carbons and protons that are two or three bonds away, which is invaluable for assigning quaternary carbons by observing their correlations to nearby protons.

Logic of Spectral Assignment Diagram

Caption: Logical flow for ¹³C NMR spectral assignment.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its structural verification. A combination of theoretical prediction based on established principles and careful experimental work allows for the unambiguous assignment of all 12 carbon signals. This in-depth understanding of the molecule's carbon framework is a critical step in its application in drug discovery and organic synthesis, ensuring the identity and purity of the compound. The methodologies outlined in this guide provide a comprehensive framework for researchers to confidently perform and interpret the ¹³C NMR spectrum of this and related substituted benzaldehydes.

References

- 1. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2,3-Dimethoxybenzaldehyde(86-51-1) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Infrared Spectrum of 2-Isopropyl-3,4-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Isopropyl-3,4-dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, notably the calcium channel blocker Verapamil.[1] This document will detail the expected vibrational modes and corresponding absorption frequencies of the molecule's distinct functional groups. Furthermore, it will outline a standard experimental protocol for acquiring a high-fidelity IR spectrum and discuss the significance of such spectral data in quality control and synthetic process monitoring.

Introduction: The Significance of this compound

This compound is an aromatic aldehyde whose molecular structure incorporates an isopropyl group and two methoxy groups on the benzene ring. This specific substitution pattern makes it a valuable precursor in the multi-step synthesis of Verapamil and other vasodilator drugs.[1] Accurate and reliable analytical methods are paramount for ensuring the purity and identity of this intermediate, thereby guaranteeing the quality and efficacy of the final active pharmaceutical ingredient (API). Infrared spectroscopy serves as a rapid, non-destructive, and highly informative technique for the structural elucidation and quality assessment of such organic molecules.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For a complex molecule like this compound, the spectrum is a superposition of the characteristic absorptions of its functional groups. The number of vibrational modes for a non-linear molecule can be calculated as 3N-6, where N is the number of atoms.[2]

Caption: Molecular structure of this compound.

The key functional groups contributing to the IR spectrum are:

-

Aromatic Aldehyde: The carbonyl (C=O) and aldehyde C-H groups.

-

Aryl Ether: The two methoxy (O-CH₃) groups attached to the aromatic ring.

-

Isopropyl Group: The branched alkyl substituent.

-

Substituted Benzene Ring: The aromatic C-H and C=C bonds.

Detailed Analysis of Expected Infrared Absorption Bands

The following table summarizes the predicted IR absorption bands for this compound, based on established group frequencies for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Aldehyde | C=O Stretch | 1705 - 1680 | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to saturated aldehydes.[3] |

| Aldehyde C-H Stretch | 2850 - 2820 and 2750 - 2720 | Weak to Medium | Often appears as a characteristic Fermi resonance doublet.[4][5] | |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium | Typical for aromatic C-H bonds.[6] |

| C=C Stretch (in-ring) | 1600 - 1585 and 1500 - 1400 | Medium | Multiple bands are expected due to the substituted nature of the ring.[6] | |

| C-H Out-of-plane Bend | 900 - 675 | Medium to Strong | The specific pattern can give clues about the substitution pattern of the benzene ring.[6] | |

| Aryl Ether | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong | Characteristic of aryl alkyl ethers.[7][8][9] |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium | Also characteristic of aryl alkyl ethers.[7][8][9] | |

| Isopropyl Group | C-H Stretch | 2975 - 2950 (asymmetric) and 2875 - 2865 (symmetric) | Strong | Typical for alkyl C-H bonds.[6] |

| C-H Bend | 1470 - 1450 and 1385 - 1365 | Medium | The band around 1385-1365 cm⁻¹ is often split into a doublet, characteristic of the isopropyl group. |

Experimental Protocol for Infrared Spectrum Acquisition

To obtain a high-quality IR spectrum of this compound, a Fourier Transform Infrared (FTIR) spectrometer is recommended. The following protocol outlines a standard procedure.

Caption: A generalized workflow for acquiring an FTIR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with anhydrous potassium bromide (KBr) (approx. 200 mg) in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. This method is suitable for providing a high-quality spectrum of a solid sample.

-

Thin Film Method (for low melting solids or oils): If the sample is an oil or can be melted at a low temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution Method: Dissolve the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., carbon tetrachloride or chloroform). Use a liquid cell with a known path length. Note that the solvent will have its own characteristic absorptions.[10]

-

-

Instrument Setup:

-

Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Set the desired spectral range (typically 4000-400 cm⁻¹).

-

Select an appropriate resolution (e.g., 4 cm⁻¹).

-

Choose the number of scans to be co-added for both the background and sample spectra (e.g., 16 or 32 scans) to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Collect a background spectrum with no sample in the beam path. This will be used to correct for instrumental and atmospheric absorptions.

-

Place the prepared sample in the sample holder and collect the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.

-

Conclusion

The infrared spectrum of this compound is a powerful tool for its identification and quality assessment. By understanding the characteristic absorption frequencies of its constituent functional groups—the aromatic aldehyde, aryl ethers, and isopropyl group—a detailed interpretation of the spectrum is possible. The experimental protocol outlined provides a reliable method for obtaining a high-quality spectrum. This analytical technique is indispensable for researchers and professionals in the pharmaceutical industry to ensure the integrity of this crucial synthetic intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ias.ac.in [ias.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

An In-Depth Technical Guide on the Biological Activity of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Introduction: Unveiling the Potential of a Key Pharmaceutical Intermediate

2-Isopropyl-3,4-dimethoxybenzaldehyde, a substituted aromatic aldehyde, holds a significant position not for its extensively documented biological activities, but as a critical precursor in the synthesis of major pharmaceuticals. This guide delves into the known and potential biological relevance of this compound, primarily through its established role in the production of Verapamil, a widely used calcium channel blocker. By examining its chemical structure and its relationship to biologically active molecules, we can infer its potential pharmacological profile and propose experimental avenues for its direct investigation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's place in medicinal chemistry.

The core of this compound's significance lies in its use as a primary component in the manufacturing of Verapamil, a drug employed in the treatment of hypertension, angina, and certain cardiac arrhythmias[1]. The molecular architecture of this compound contributes a crucial part of the final structure of Verapamil, suggesting that its own, albeit unconfirmed, biological activity may be related to the modulation of ion channels.

Chemical Profile and Synthetic Relevance

This compound is characterized by a benzene ring substituted with an isopropyl group at the second position and two methoxy groups at the third and fourth positions, along with a defining aldehyde functional group. This specific arrangement of functional groups is pivotal for its role in multi-step organic syntheses.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7298-95-5 |

The primary documented application of this benzaldehyde derivative is in the synthesis of Verapamil[1]. The synthetic pathway to Verapamil leverages the aldehyde group for the construction of the larger, more complex final drug molecule. Understanding this synthetic relationship is key to appreciating the implicit biological relevance of this compound.

Caption: Synthetic lineage of Verapamil from this compound.

Inferred Biological Activity: A Focus on Calcium Channel Modulation

Given its role as a direct precursor to Verapamil, a potent L-type calcium channel blocker, it is plausible that this compound may exhibit some degree of interaction with these channels. Verapamil exerts its therapeutic effects by binding to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of calcium ions into cardiac and smooth muscle cells[2]. This leads to vasodilation and a reduction in heart rate and contractility.

While no direct studies on the calcium channel blocking activity of this compound are readily available, structure-activity relationship (SAR) studies of Verapamil and related phenylalkylamines highlight the importance of the dimethoxybenzene moiety for activity. It is conceivable that the parent aldehyde possesses a weak affinity for the calcium channel, which is then significantly enhanced by the subsequent addition of the rest of the Verapamil scaffold during synthesis.

The isopropyl group also plays a role in the activity of some calcium channel blockers, suggesting that this functional group on the benzaldehyde ring could contribute to potential biological effects[3].

Caption: Hypothesized interaction with L-type calcium channels.

Potential for Other Biological Activities: Insights from Related Compounds

Beyond its connection to Verapamil, the biological potential of this compound can be inferred from studies on other substituted benzaldehydes. For instance, cuminaldehyde (4-isopropylbenzaldehyde), a natural component of essential oils, has demonstrated insecticidal properties[4][5]. This suggests that the isopropylbenzaldehyde scaffold can be a pharmacophore for certain biological activities. However, the addition of the two methoxy groups in the case of this compound would significantly alter its electronic and steric properties, likely leading to a different biological activity profile.

Experimental Protocols for Investigating Biological Activity

To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays can be employed. The following protocols are designed to investigate its potential effects on calcium channels and to screen for other possible activities.

Protocol 1: In Vitro Calcium Channel Blocking Assay using Patch Clamp Electrophysiology

This protocol aims to directly measure the effect of this compound on L-type calcium channels in isolated cardiomyocytes.

Materials:

-

Isolated ventricular myocytes (e.g., from adult rats or guinea pigs)

-

Patch clamp setup (amplifier, micromanipulators, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Verapamil (positive control)

Procedure:

-

Prepare isolated ventricular myocytes using standard enzymatic digestion protocols.

-

Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch clamp configuration on a selected myocyte.

-

Hold the cell at a holding potential of -80 mV.

-

Elicit L-type calcium currents (ICa,L) by applying depolarizing voltage steps (e.g., to 0 mV for 300 ms) at a frequency of 0.1 Hz.

-

After establishing a stable baseline ICa,L, perfuse the cell with the external solution containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM).

-

Record the ICa,L at each concentration until a steady-state effect is observed.

-

Perform a washout with the control external solution to assess the reversibility of any effects.

-

Use Verapamil as a positive control to validate the experimental setup.

-

Analyze the data by measuring the peak ICa,L amplitude and plotting a concentration-response curve to determine the IC₅₀ value, if any.

Causality Behind Experimental Choices:

-

The use of isolated cardiomyocytes provides a direct cellular system to study the effects on native L-type calcium channels.

-

The whole-cell patch clamp technique allows for precise control of the cell membrane potential and accurate measurement of ion channel currents.

-

The specific ionic compositions of the internal and external solutions are designed to isolate the L-type calcium current from other ionic currents.

-

A concentration-response curve is essential to quantify the potency of the compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Verapamil | C27H38N2O4 | CID 2520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NIH 3D [3d.nih.gov]

- 5. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-Isopropyl-3,4-dimethoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-isopropyl-3,4-dimethoxybenzaldehyde. This compound, while not widely known on its own, holds a significant position in the history of pharmaceutical development as a key intermediate in the synthesis of Verapamil, a pioneering calcium channel blocker. This guide will delve into the historical context of its emergence, detail its synthesis methodologies, discuss the underlying chemical principles and regiochemical challenges, and provide a summary of its known properties. This document is intended for researchers, scientists, and drug development professionals interested in the history of medicinal chemistry and the synthesis of pharmacologically active molecules.

Introduction: A Molecule Behind a Milestone

This compound (CAS No. 77256-02-1) is an aromatic aldehyde whose history is inextricably linked to the development of one of the most important cardiovascular drugs of the 20th century: Verapamil.[1][2][3] While there is no distinct record of its "discovery" as an independent entity with unique applications, its genesis can be traced back to the pioneering work on the synthesis of Verapamil in the early 1960s. Therefore, the story of this aldehyde is best told through the lens of the quest for novel cardiovascular therapies.

Verapamil was the first calcium channel blocker to be approved for medical use, revolutionizing the treatment of hypertension, angina, and supraventricular tachycardia.[4] The core chemical scaffold of Verapamil features a substituted phenylacetonitrile moiety, and it is in the construction of this critical fragment that this compound, or more accurately its nitrile precursor, first appears in the annals of medicinal chemistry.

This guide will explore the synthetic pathways that lead to this important intermediate, highlighting the chemical strategies and challenges involved in its creation.

Historical Context: The Dawn of Calcium Channel Blockade and the Synthesis of Verapamil

The journey to this compound begins with the synthesis of Verapamil, first described in a Belgian patent in 1962 and subsequently in a U.S. patent granted to Ferdinand Dengel in 1966 (U.S. Patent 3,261,859).[1][2][4] This patent laid the groundwork for the synthesis of a new class of compounds with profound effects on the cardiovascular system.

The core of Verapamil's structure is α-isopropyl-α-[(N-methyl-N-homoveratryl)-γ-aminopropyl]-3,4-dimethoxyphenylacetonitrile. The synthesis of this complex molecule required the preparation of a key intermediate: α-isopropyl-3,4-dimethoxyphenylacetonitrile . It is from this nitrile that the aldehyde, this compound, can be derived, although the primary synthetic route to Verapamil proceeds through the nitrile.

The initial synthesis described by Dengel involved the alkylation of a phenylacetonitrile derivative. This pivotal step set the stage for the creation of the asymmetrically substituted carbon center that is crucial for Verapamil's pharmacological activity.

Synthesis Methodologies: Forging the Core Structure

The synthesis of this compound is not commonly reported as a direct formylation of an isopropyl-substituted dimethoxybenzene. Instead, its synthesis is more practically approached via the corresponding nitrile, α-isopropyl-3,4-dimethoxyphenylacetonitrile, which is a direct precursor in the Verapamil synthesis.

Synthesis of the Key Precursor: α-Isopropyl-3,4-dimethoxyphenylacetonitrile

The most common and historically significant route to this nitrile involves the alkylation of 3,4-dimethoxyphenylacetonitrile with an isopropyl halide.

Reaction Scheme:

Figure 1: General scheme for the synthesis of α-isopropyl-3,4-dimethoxyphenylacetonitrile.

Step-by-Step Methodology (based on analogous reactions):

-

Deprotonation: 3,4-Dimethoxyphenylacetonitrile is treated with a strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), in an inert solvent like toluene or tetrahydrofuran (THF). The base abstracts the acidic α-proton of the nitrile, generating a resonance-stabilized carbanion.

-

Alkylation: An isopropyl halide, such as 2-bromopropane or 2-iodopropane, is then added to the solution. The carbanion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide in an SN2 reaction to form the C-C bond.

-

Work-up and Purification: The reaction is quenched with water or a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the α-carbon of the nitrile without competing in the subsequent alkylation reaction. Sodium amide is a classic choice for this transformation.

-

Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the strong base and the carbanion intermediate.

-

Regioselectivity: The alkylation occurs specifically at the α-position to the nitrile group due to the acidity of the C-H bond at that position, which is enhanced by the electron-withdrawing nature of the cyano group.

Conversion of the Nitrile to the Aldehyde

Once the α-isopropyl-3,4-dimethoxyphenylacetonitrile is obtained, it can be converted to this compound through several established methods for the reduction of nitriles to aldehydes.

This is one of the most common and effective methods for the partial reduction of nitriles to aldehydes.[3][5][6]

Reaction Scheme:

Figure 2: Reduction of the nitrile to the aldehyde using DIBAL-H.

Step-by-Step Methodology:

-

Reaction Setup: The nitrile is dissolved in an anhydrous, aprotic solvent (e.g., toluene, THF, or dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to a low temperature, typically -78 °C (dry ice/acetone bath).

-

Addition of DIBAL-H: A solution of DIBAL-H in a suitable solvent (e.g., hexanes or toluene) is added dropwise to the cooled nitrile solution. The reaction is stirred at this low temperature for a specific period.

-

Quenching and Work-up: The reaction is carefully quenched at low temperature by the slow addition of a protic solvent like methanol, followed by an acidic aqueous solution (e.g., dilute HCl). The mixture is then allowed to warm to room temperature.

-

Extraction and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude aldehyde, which can be purified by chromatography.

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is performed at a very low temperature to prevent over-reduction of the initially formed imine intermediate to the corresponding amine. DIBAL-H is a powerful reducing agent, and at higher temperatures, it can lead to the formation of the amine as a byproduct.

-

Stoichiometry: Careful control of the stoichiometry of DIBAL-H is crucial. An excess of the reducing agent will also favor the formation of the amine.

-

Hydrolysis: The acidic work-up is necessary to hydrolyze the intermediate imine to the final aldehyde product.

An older, classical method for the conversion of nitriles to aldehydes is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid.[7]

Reaction Scheme:

Figure 3: Stephen aldehyde synthesis for the conversion of the nitrile to the aldehyde.

Step-by-Step Methodology:

-

Formation of the Imidoyl Chloride: The nitrile is treated with anhydrous hydrogen chloride in an inert solvent to form the corresponding imidoyl chloride.

-

Reduction: The imidoyl chloride is then reduced with tin(II) chloride (SnCl₂) to form an aldimine-tin chloride complex.

-

Hydrolysis: The complex is hydrolyzed with water to yield the aldehyde.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The initial steps of the reaction must be carried out under anhydrous conditions to prevent premature hydrolysis of the intermediates.

-

Aromatic Nitriles: The Stephen aldehyde synthesis is generally more effective for aromatic nitriles.

Alternative Synthetic Strategies: Direct Formylation

While less documented for this specific molecule, direct formylation of a suitable precursor is a plausible alternative. The key challenge lies in achieving the desired regioselectivity. The starting material would be 1-isopropyl-2,3-dimethoxybenzene.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings.[8][9][10]

Reaction Scheme:

Figure 4: Vilsmeier-Haack formylation of 1-isopropyl-2,3-dimethoxybenzene.

Regiochemical Considerations:

The directing effects of the substituents on the aromatic ring would determine the position of formylation. The two methoxy groups and the isopropyl group are all ortho-, para-directing. The Vilsmeier-Haack reagent is sterically bulky, which would likely favor attack at the less hindered para-position relative to the isopropyl group. However, the combined activating effect of the two methoxy groups could influence the regioselectivity. A mixture of isomers would be a likely outcome, making this route potentially less efficient for the specific synthesis of the 2-isopropyl-3,4-dimethoxy isomer.

Other formylation methods like the Duff reaction (using hexamethylenetetramine) and the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid) could also be considered, but would face similar challenges with regioselectivity.[5][7][11][12]

Physicochemical Properties and Spectroscopic Data

While detailed experimental data for this compound is not abundant in the literature, its expected properties can be inferred from its structure and data for analogous compounds.

| Property | Predicted/Typical Value |

| Molecular Formula | C₁₂H₁₆O₃ |

| Molecular Weight | 208.25 g/mol |

| Appearance | Likely a solid at room temperature |

Expected Spectroscopic Data:

-

¹H NMR:

-

An aldehyde proton singlet around δ 9.8-10.0 ppm.

-

Two aromatic proton signals in the aromatic region (δ 6.8-7.8 ppm).

-

Two methoxy group singlets around δ 3.8-4.0 ppm.

-

A septet for the isopropyl CH proton and a doublet for the two isopropyl CH₃ groups.

-

-

¹³C NMR:

-

An aldehyde carbonyl carbon signal around δ 190-195 ppm.

-

Aromatic carbon signals in the range of δ 110-160 ppm.

-

Methoxy carbon signals around δ 55-60 ppm.

-

Signals for the isopropyl group carbons.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C-O stretching bands for the methoxy groups.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns, including the loss of the isopropyl group and methoxy groups.

-

Conclusion: A Legacy in Medicinal Chemistry